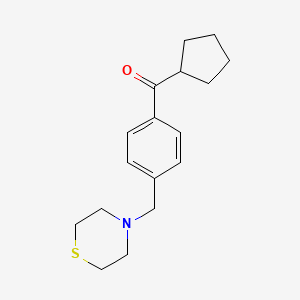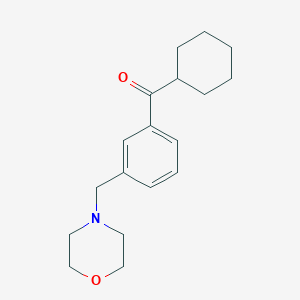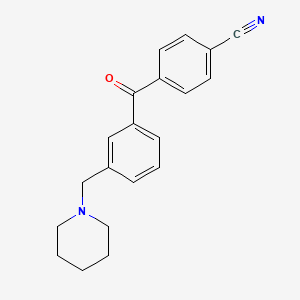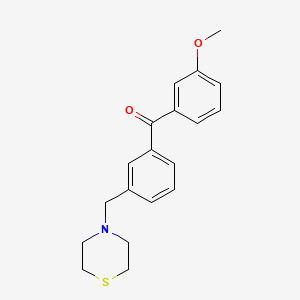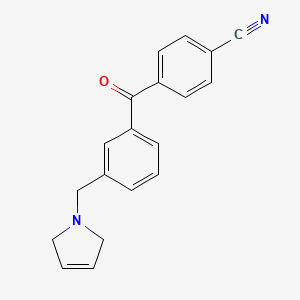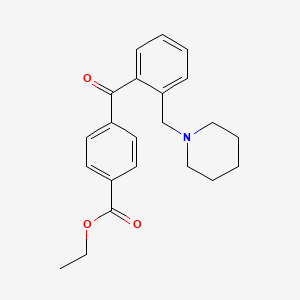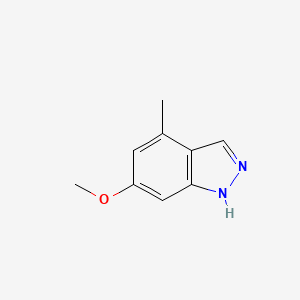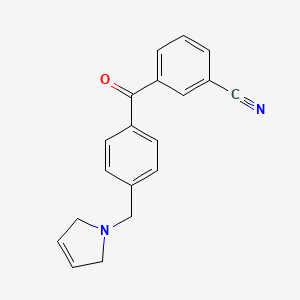
3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Übersicht
Beschreibung
The compound “3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile” is a complex organic molecule that contains a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . It is less basic than pyridine, pyrazole, and imidazole due to the electron-rich nature of the ring. Pyrrole is colorless, but older samples tend to appear dark because it readily oxidizes in air .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound .Chemical Reactions Analysis
Pyrrole is reactive due to the presence of an electron-rich aromatic ring. It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation . The reactivity of the specific compound would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be influenced by the functional groups present in the molecule. For example, the presence of polar groups can increase solubility in water .Wissenschaftliche Forschungsanwendungen
Antitumor Agents and Enzyme Inhibition:
- A study on the design, synthesis, and X-ray crystal structure of potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) highlighted compounds with significant antitumor activity. These compounds demonstrated inhibition of TS and DHFR from various sources, suggesting their potential as antitumor agents with lower cross-resistance and more potent activity against certain cancer cell lines compared to existing treatments (Gangjee et al., 2000).
Synthesis and Characterization of Novel Compounds:
- Research into the reactions of 3-benzoylacrylonitrile with enamines and ethoxycarbonylacrylonitrile with ethyl 3-benzylaminocrotonate demonstrated the synthesis of pyridine and pyrrolin-5-one derivatives, respectively. These findings contribute to the understanding of chemical reactions involving conjugated nitriles and could inform the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Akiyama et al., 1984).
Metal Complexes and Catalytic Activity:
- The synthesis of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes using ligands derived from pyridylpyrazole with a pendant nitrile group led to mononuclear complexes. These complexes, characterized by various spectroscopic methods and single-crystal XRD studies, open avenues for exploring their catalytic, magnetic, and optical properties (Sairem et al., 2012).
Advanced Materials Development:
- The development of new polyimides derived from pyridine-containing aromatic dianhydride monomers for applications in electronics and materials science. These polyimides displayed good solubility, thermal stability, and mechanical properties, along with low dielectric constants, making them suitable for use in advanced electronic materials (Wang et al., 2006).
Antimicrobial and Antitumor Activities:
- A study on the synthesis and antibacterial activity of compounds containing pyrrole derivatives attached to a benzimidazol-2-yl moiety demonstrated significant efficacy against a range of bacteria and fungi. These compounds' antimicrobial properties suggest potential applications in developing new antibacterial and antifungal agents (El-Meguid, 2014).
Wirkmechanismus
The mechanism of action of a compound generally refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or biological target. For example, some pyrrole derivatives have been found to have antibacterial, antifungal, and anticancer activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-13-16-4-3-5-18(12-16)19(22)17-8-6-15(7-9-17)14-21-10-1-2-11-21/h1-9,12H,10-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOXIOANDUIDSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643018 | |
| Record name | 3-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-85-4 | |
| Record name | Benzonitrile, 3-[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




